molecular formula C12H14N4O2S B5620040 N-[(2,1,3-benzothiadiazol-4-ylamino)carbonyl]-2,2-dimethylpropanamide

N-[(2,1,3-benzothiadiazol-4-ylamino)carbonyl]-2,2-dimethylpropanamide

Cat. No. B5620040
M. Wt: 278.33 g/mol
InChI Key: QLRGHRDUTJUMLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[(2,1,3-Benzothiadiazol-4-ylamino)carbonyl]-2,2-dimethylpropanamide and related compounds involves complex organic reactions. A common approach includes the condensation of specific benzothiadiazole derivatives with various amides or sulfonamides. For example, studies have detailed the synthesis of benzothiadiazole derivatives through reductive amination reactions, highlighting versatile synthetic pathways and the formation of structurally complex ligands with second coordination sphere functional groups (Cheruzel et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using X-ray crystallography, providing detailed insights into their geometrical configuration, bond lengths, angles, and overall three-dimensional arrangement. For instance, compounds synthesized in related studies exhibit crystalline structures that can be analyzed to understand the molecular conformation and intermolecular interactions, crucial for predicting reactivity and interaction with biological targets (Al-Hourani et al., 2016).

Chemical Reactions and Properties

N-[(2,1,3-Benzothiadiazol-4-ylamino)carbonyl]-2,2-dimethylpropanamide participates in various chemical reactions, illustrating its reactivity and functional group transformations. These reactions include cycloadditions, nucleophilic substitutions, and coordination to metal ions, forming complexes with potential biological activities. The compound's reactivity is significantly influenced by the benzothiadiazole moiety, which can engage in electron-donating or -withdrawing interactions, affecting the overall chemical behavior of the molecule (Yu et al., 2014).

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-ylcarbamoyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-12(2,3)10(17)14-11(18)13-7-5-4-6-8-9(7)16-19-15-8/h4-6H,1-3H3,(H2,13,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRGHRDUTJUMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(=O)NC1=CC=CC2=NSN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-benzothiadiazol-4-ylcarbamoyl)-2,2-dimethylpropanamide

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